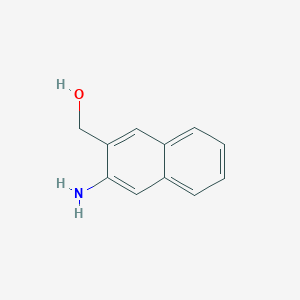

(3-Aminonaphthalen-2-yl)methanol

Übersicht

Beschreibung

(3-Aminonaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring system substituted with an amino group at the third position and a methanol group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3-Aminonaphthalen-2-yl)methanol can be synthesized through the reduction of 3-amino-2-naphthoic acid using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can undergo acylation or alkylation reactions.

Esterification/Etherification: The methanol group can participate in esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Acylation: Acyl chlorides or anhydrides in the presence of a base.

Esterification: Carboxylic acids or acid chlorides with an acid catalyst.

Major Products:

Oxidation: 3-Aminonaphthalen-2-carboxylic acid.

Reduction: 3-Aminonaphthalen-2-ylamine.

Acylation: N-acyl derivatives of this compound.

Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for biological activity, including antimicrobial and anticancer properties.

Medicine: It can serve as a precursor for the development of pharmaceutical compounds.

Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Aminonaphthalen-2-yl)methanol is not well-documented. the presence of the amino and methanol groups suggests potential interactions with biological molecules through hydrogen bonding and other non-covalent interactions. These functional groups can influence the compound’s reactivity and interactions with molecular targets, potentially affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino group at the first position.

(3-Aminonaphthalen-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

(3-Aminonaphthalen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.

Uniqueness: The combination of the amino and methanol groups provides versatility in chemical reactions and potential for diverse applications in various fields .

Biologische Aktivität

(3-Aminonaphthalen-2-yl)methanol, with the molecular formula C₁₁H₁₁NO, is a substituted naphthalene derivative that has garnered attention for its potential biological activities. The compound features an amino group at the third position and a hydroxymethyl group at the second position of the naphthalene ring, which may influence its interactions with biological targets.

The structure of this compound allows for various chemical transformations, making it a versatile building block in organic synthesis. It can undergo oxidation to form 3-Aminonaphthalen-2-carboxylic acid and reduction to yield 3-Aminonaphthalen-2-ylamine. These derivatives may exhibit distinct biological properties, warranting further exploration.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve the formation of hydrogen bonds with bacterial cell components, disrupting their function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including prostate and breast cancer cells. The compound's activity is thought to be mediated through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thus affecting cellular processes.

Study on Anticancer Effects

A notable study examined the effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC₅₀ value around 5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the compound's potential as an anticancer therapeutic .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 80 | 15 |

| 10 | 50 | 40 |

| 20 | 30 | 70 |

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Eigenschaften

IUPAC Name |

(3-aminonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISDTJXWUKAFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438844 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141281-58-5 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.